Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate
Overview
Description
Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate is a chemical compound with the molecular formula C14H13BF3KO and a molecular weight of 304.16 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: [B-] (C1=C (C=C (C=C1)OCC2=CC=CC=C2)C) (F) (F)F. [K+] .Physical and Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, solubility, etc., are not available in the sources.Scientific Research Applications
Stereospecific Cross-Coupling
Potassium 1-(alkoxy/acyloxy)alkyltrifluoroborates, including derivatives such as potassium 1-(benzyloxy)alkyltrifluoroborates, have been synthesized through a copper-catalyzed diboration of aldehydes. These compounds are utilized in palladium-catalyzed Suzuki-Miyaura reactions with aryl and heteroaryl chlorides to produce protected secondary alcohols with high yields and complete retention of stereochemistry. The benzyl protecting group in these reactions is proposed to stabilize the diorganopalladium intermediate, thus avoiding β-hydride elimination pathways and maintaining the stereochemistry intact (Molander & Wisniewski, 2012).
Cross-Coupling in Aqueous Media
In another application, potassium aryltrifluoroborates engage in cross-coupling reactions with aryl and heteroaryl chlorides in aqueous media, catalyzed by an oxime-derived palladacycle. This process affords the corresponding biphenyls under phosphine-free conditions, showcasing the compatibility of potassium aryltrifluoroborates with environmentally benign reaction media and conditions (Alacid & Nájera, 2008).
Wittig Reactions and Organotrifluoroborate Phosphonium Ylides
Potassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chlorides have been prepared from benzyl chlorides and PPh3, showcasing the versatility of potassium organotrifluoroborates in generating ylides for Wittig reactions. This illustrates the broad reactivity scope of potassium trifluoroborate salts in synthetic organic chemistry, enabling the synthesis of unsaturated organotrifluoroborates via intermediate phosphorus ylides (Molander, Ham, & Canturk, 2007).
Exploration of Superconductivity
An intriguing application outside conventional organic synthesis is the doping of potassium into organobismuth molecules like tri-p-tolylbismuthine, which has demonstrated type-II superconductivity at low temperatures. This research expands the functionality of organobismuth compounds and suggests new avenues for the discovery of organic superconductors (Wang et al., 2019).
Synthesis and Biological Evaluation
Additionally, peptidyl organotrifluoroborates and their boron analogs have been synthesized and evaluated for anti-proliferative activity against cancer cells, demonstrating the potential biomedical applications of organotrifluoroborate compounds (Tsai et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
potassium;trifluoro-(2-methyl-4-phenylmethoxyphenyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BF3O.K/c1-11-9-13(7-8-14(11)15(16,17)18)19-10-12-5-3-2-4-6-12;/h2-9H,10H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQQBUOEJZXEBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)OCC2=CC=CC=C2)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660122 | |
Record name | Potassium [4-(benzyloxy)-2-methylphenyl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-43-7 | |
Record name | Borate(1-), trifluoro[2-methyl-4-(phenylmethoxy)phenyl]-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850623-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium [4-(benzyloxy)-2-methylphenyl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.